molecular formula C15H14N2O B12111732 [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol

[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol

Cat. No.: B12111732
M. Wt: 238.28 g/mol
InChI Key: UJVVRZBGVJLQNP-UHFFFAOYSA-N
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Description

[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol: is an organic compound that features a benzimidazole ring substituted with a methyl group at the 2-position and a phenylmethanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol typically involves the following steps:

    Formation of 2-Methylbenzimidazole: This can be achieved by condensing o-phenylenediamine with acetic acid under acidic conditions.

    Substitution Reaction: The 2-methylbenzimidazole is then reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like potassium carbonate or sodium hydride in aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Pharmaceuticals: It can be used as a building block for the synthesis of drugs targeting specific enzymes or receptors.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Sensors: It can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds:

    Benzimidazole: The parent compound without the methyl and phenylmethanol substitutions.

    2-Methylbenzimidazole: Similar structure but lacks the phenylmethanol group.

    4-Phenylbenzimidazole: Lacks the methyl group at the 2-position.

Uniqueness:

    Structural Features:

    Biological Activity: The combination of these substituents can enhance its biological activity compared to its simpler analogs.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

[4-(2-methylbenzimidazol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H14N2O/c1-11-16-14-4-2-3-5-15(14)17(11)13-8-6-12(10-18)7-9-13/h2-9,18H,10H2,1H3

InChI Key

UJVVRZBGVJLQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CO

Origin of Product

United States

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